molecular formula C21H19BrN2S B4862822 1-benzyl-2-(4-bromophenyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione

1-benzyl-2-(4-bromophenyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione

Cat. No.: B4862822
M. Wt: 411.4 g/mol
InChI Key: HPCPJUMXNMQIIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-benzyl-2-(4-bromophenyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione is a heterocyclic compound that belongs to the quinazoline family Quinazolines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-2-(4-bromophenyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the reaction of 4-bromobenzaldehyde with benzylamine in the presence of a suitable catalyst, followed by cyclization with thiourea to form the desired quinazoline derivative. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is isolated through crystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, green chemistry approaches, such as the use of eco-friendly solvents and catalysts, can be employed to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

1-benzyl-2-(4-bromophenyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the thione group to a thiol or other reduced forms using reducing agents like sodium borohydride.

    Substitution: The bromine atom in the 4-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, and organometallic reagents.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols, reduced quinazoline derivatives.

    Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-benzyl-2-(4-bromophenyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. For example, it may inhibit kinases or proteases involved in cell signaling pathways, leading to altered cellular responses. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-benzyl-2-phenylquinazoline-4(1H)-thione: Lacks the bromine atom, which may affect its reactivity and biological activity.

    2-(4-bromophenyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione: Lacks the benzyl group, which may influence its solubility and interaction with molecular targets.

    1-benzyl-2-(4-chlorophenyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione: Contains a chlorine atom instead of bromine, which may alter its chemical properties and biological effects.

Uniqueness

1-benzyl-2-(4-bromophenyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione is unique due to the presence of both the benzyl and bromophenyl groups, which confer distinct chemical and biological properties. The bromine atom can participate in various substitution reactions, while the benzyl group can enhance the compound’s lipophilicity and interaction with biological targets.

Properties

IUPAC Name

1-benzyl-2-(4-bromophenyl)-5,6,7,8-tetrahydroquinazoline-4-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19BrN2S/c22-17-12-10-16(11-13-17)20-23-21(25)18-8-4-5-9-19(18)24(20)14-15-6-2-1-3-7-15/h1-3,6-7,10-13H,4-5,8-9,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPCPJUMXNMQIIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=S)N=C(N2CC3=CC=CC=C3)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19BrN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-benzyl-2-(4-bromophenyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione
Reactant of Route 2
Reactant of Route 2
1-benzyl-2-(4-bromophenyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione
Reactant of Route 3
1-benzyl-2-(4-bromophenyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione
Reactant of Route 4
1-benzyl-2-(4-bromophenyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione
Reactant of Route 5
Reactant of Route 5
1-benzyl-2-(4-bromophenyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione
Reactant of Route 6
Reactant of Route 6
1-benzyl-2-(4-bromophenyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.